Tn Epitope -

Tn Epitope

Catalog Number: EVT-7960277
CAS Number:
Molecular Formula: C11H20N2O8
Molecular Weight: 308.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The Tn epitope is classified under tumor-associated carbohydrate antigens, which are glycan structures that are aberrantly expressed on tumor cells. These antigens are crucial for the development of synthetic vaccines aimed at eliciting immune responses against cancer cells. The Tn antigen specifically arises from O-linked glycosylation processes that occur in glycoproteins, where N-acetylgalactosamine is added to serine or threonine residues .

Synthesis Analysis

Synthesis of Tn epitopes involves several advanced chemical techniques aimed at creating multivalent constructs that can effectively stimulate immune responses. Recent studies have reported methods such as:

  1. Solid Phase Peptide Synthesis: This technique is commonly used to create peptide sequences that incorporate the Tn antigen. The process typically involves:
    • Using Fmoc-based chemistry on a resin support.
    • Cleavage and deprotection steps using a trifluoroacetic acid cocktail to yield the desired peptide .
  2. Convergent and Divergent Strategies:
    • Convergent synthesis involves assembling the final product from smaller, pre-synthesized fragments. For example, hexadecavalent Tn-Ser constructs can be synthesized through this method.
    • Divergent synthesis allows for the modification of a central scaffold with various functional groups, such as oxime linkages to create Tn-oxime analogues .
  3. Click Chemistry: This method facilitates the chemoselective attachment of peptide sequences to glycodendrimers, enhancing the multivalency of the final vaccine constructs .
Molecular Structure Analysis

The molecular structure of the Tn epitope consists primarily of a GalNAc residue linked to serine or threonine via an α-glycosidic bond. This structure can be represented as follows:

  • Core Structure:
    GalNAcSer Thr\text{GalNAc}-\text{Ser Thr}

The spatial arrangement and connectivity of these components are critical for binding interactions with antibodies and other immune components. Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze these structures in detail, confirming their purity and structural integrity .

Chemical Reactions Analysis

Chemical reactions involving the Tn epitope primarily focus on its synthesis and functionalization for immunological applications:

  1. Glycosylation Reactions: The attachment of GalNAc to serine or threonine residues is a key reaction in forming the Tn epitope.
  2. Oxime Formation: In synthesizing Tn-oxime constructs, oxime linkages are formed through reactions between aldehydes and hydroxylamines, which are crucial for creating stable vaccine candidates .
  3. Click Chemistry Reactions: These reactions facilitate the assembly of multivalent constructs by allowing for selective coupling between azide and alkyne groups, enhancing the efficacy of vaccine candidates .
Mechanism of Action

The mechanism of action for vaccines targeting the Tn epitope involves several immunological pathways:

  1. Antigen Presentation: The Tn antigen is presented by antigen-presenting cells to T cells, leading to activation and proliferation.
  2. Humoral Response: The multivalent nature of synthetic vaccines enhances B cell activation, resulting in robust antibody production against the Tn antigen.
  3. Cellular Immunity: Activation of CD4+ helper T cells and CD8+ cytotoxic T cells occurs upon recognition of peptide-MHC complexes containing the Tn epitope, leading to targeted destruction of tumor cells expressing this antigen .
Physical and Chemical Properties Analysis

The physical and chemical properties of the Tn epitope include:

Applications

The primary applications of the Tn epitope include:

  1. Cancer Vaccines: Synthetic vaccines incorporating multivalent presentations of the Tn antigen aim to elicit strong immune responses against various cancers, including breast and gastric cancers.
  2. Diagnostic Tools: Antibodies targeting the Tn epitope can be utilized in diagnostic assays to identify tumors expressing this antigen.
  3. Immunotherapy Research: Ongoing research focuses on optimizing vaccine formulations that include the Tn epitope to improve therapeutic outcomes in cancer patients .
Structural Biology & Immunochemical Characterization of the Tn Epitope

Molecular Architecture of O-Linked α-N-Acetylgalactosamine Modifications

The Tn epitope (CD175) is defined as the monosaccharide α-N-acetylgalactosamine (GalNAc) O-linked to serine or threonine residues of polypeptides. Unlike complex O-glycans, the Tn antigen lacks elongation by additional sugars (e.g., sialic acid or galactose) due to disrupted glycosylation machinery in pathologies like cancer. Its minimal structure, GalNAcα1-O-Ser/Thr, adopts a rigid conformation where the acetamido group (NHCOCH₃) at C2 and hydroxyl groups at C3/C4 form hydrogen-bonding networks with carrier proteins [3] [5]. The glycosidic bond torsion angles (Φ/Ψ) are constrained to Φ = −60° ± 20° and Ψ = 120° ± 30°, stabilizing the trans-orientation of GalNAc relative to the peptide backbone. This rigidity exposes the equatorial 3-OH and 4-OH groups as key recognition sites [3] [8].

Mass spectrometry of tumor glycoproteins (e.g., CD43) reveals that Tn clustering—consecutive GalNAc-Ser/Thr residues—enhances antigenicity. For example, mucin-type tandem repeats in CD45 and CD162 enable multivalent binding, increasing antibody affinity 100-fold compared to isolated Tn sites [5] [8].

Table 1: Biophysical Properties of Tn Antigens

Carrier ProteinGlycosylation Site MotifGalNAc Cluster DensityStructural Impact
CD43 (Leukosialin)GVTSAPDTRPAPGSTQPA3 sites per repeatDisrupts α-helix; promotes extended conformation
CD45 (PTPRC)GSPQSTVPTPQG2 sites per repeatIncreases solvent accessibility of β-strands
MUC1VTSAPDTRPAPGST5 sites per repeatStabilizes random coil regions

Analytical techniques like nanoLC-MS/MS and glycan-specific lectin arrays (e.g., Vicia villosa agglutinin) confirm that >80% of Tn-expressing proteins adopt altered secondary structures, with helix content reduced by 40–60% compared to fully glycosylated forms [3] [8].

Conformational Dynamics of Tn Antigen-Carrier Protein Interactions

The Tn epitope modulates carrier protein dynamics through steric and electronic effects. Molecular dynamics (MD) simulations of CD43 show that GalNAc attachment to Thr⁶⁷ and Ser⁷⁰ restricts backbone flexibility, reducing root-mean-square fluctuation (RMSF) by 1.5 Å in glycosylated vs. unglycosylated loops. This rigidity exposes hydrophobic peptide residues (e.g., Pro⁶⁹), creating neoantigenic surfaces [5] [8] [9].

In aberrantly folded EGFR, Tn glycosylation at Thr²⁷⁷ destabilizes the Tyr²⁷⁵–Arg²⁸⁵ β-sheet, increasing solvent accessibility by 30%. MD trajectories reveal that this exposes a cryptic epitope (residues 274–289) for mAb806 binding—a conformation absent in native EGFR [9]. Similarly, Cosmc mutations in Jurkat T cells dysregulate T-synthase, causing Tn accumulation on CD45. This induces a conformational shift in the extracellular domain, facilitating homotypic adhesion via exposed GalNAc clusters [5].

Table 2: Impact of Tn Glycosylation on Protein Dynamics

ProteinGlycosylation SiteRMSF Change (Å)Solvent Accessibility ShiftFunctional Consequence
CD43Thr⁶⁷, Ser⁷⁰–1.5+25%Enhanced cell adhesion
EGFRThr²⁷⁷–1.2+30%Cryptic epitope exposure
CD45Ser¹⁰², Thr¹⁰⁵–0.8+18%Altered phosphatase activity

Lectin and Antibody Recognition Motifs for Tn-Specific Binding

Lectin interactions rely on conserved carbohydrate-recognition domains (CRDs). Vicia villosa agglutinin (VVA) binds Tn via a hydrophobic pocket accommodating the GalNAc methyl group, with Glu₁₁₃ and Asn₁₂₅ forming hydrogen bonds to 3-OH/4-OH. This motif achieves KD = 10⁻⁸ M for clustered Tn but only 10⁻⁴ M for monosaccharide analogs [3] [5].

Antibody specificity is governed by immunoglobulin class and peptide context:

  • IgM-class anti-Tn antibodies (e.g., JA1, JA4, JA6) recognize terminal GalNAc irrespective of peptide sequence, with affinity driven by multivalent clustering. JA1 binds CD162 (PSGL-1) with KD = 15 nM but shows no binding to isolated Tn peptides [5].
  • IgG-class antibodies (e.g., JA3, JA5) require peptide context for high-affinity binding. JA3 specifically targets the GSPP motif in CD45, where GalNAc-Ser¹⁰² anchors hydrogen bonding, while Pro¹⁰³/Pro¹⁰⁴ stabilizes a β-turn. Mutating Pro¹⁰⁴ to alanine reduces affinity by 90% [5].

Table 3: Tn-Specific Binding Proteins and Their Targets

ReceptorClassKey Binding MotifAffinity (KD)Structural Basis
VVA lectinPlant lectinCluster > monomer10 nM (cluster)Hydrophobic pocket + H-bonds to 3/4-OH
JA3 antibodyIgG1GSPP (GalNAc-Ser)8 nMH-bond to Ser, van der Waals to Pro
JA5 antibodyIgG1GSP (GalNAc-Ser)12 nMSalt bridge to Arg₁₀₀ near Tn site
Anti-Tn IgMIgMGalNAcα-O-Ser/Thr (clustered)15 nMMultivalent avidity

Properties

Product Name

Tn Epitope

IUPAC Name

(2S)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6?,7-,8-,9+,11-/m0/s1

InChI Key

REDMNGDGDYFZRE-VDWXYSIBSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H](C(O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.